恩杜罗宝

概述

描述

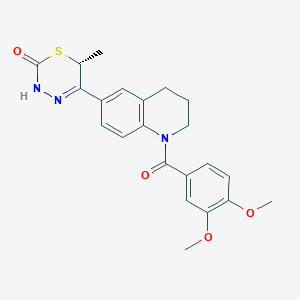

卡达琳,也称为GW501516或安度宝,是过氧化物酶体增殖物激活受体δ(PPARδ)的合成激动剂。它是在20世纪90年代由葛兰素史克和Ligand制药公司合作研究开发的。 卡达琳因其在改善脂质代谢、能量稳态和运动表现方面的潜在益处而受到关注 .

科学研究应用

化学: 卡达琳被用作模型化合物来研究PPARδ活化及其对脂质代谢的影响。

生物学: 研究表明,卡达琳可以增强线粒体功能,增加脂肪酸氧化,并改善胰岛素敏感性。

医学: 卡达琳在治疗代谢疾病方面具有潜在的治疗应用,例如血脂异常、2型糖尿病和肥胖。它也因其心血管保护和抗炎作用而被研究。

作用机制

卡达琳通过激活PPARδ受体发挥其作用,该受体调节参与脂肪酸氧化和能量代谢的基因的表达。PPARδ激活导致线粒体生物发生增加,氧化肌肉能力增强,耐力提高。 卡达琳靶向具有高代谢活性的组织,如骨骼肌、心脏和肝脏 .

生化分析

Biochemical Properties

Endurobol is a selective agonist (activator) of the PPARδ receptor . It displays high affinity and potency for PPARδ, with over 1,000-fold selectivity over PPARα and PPARγ . In rats, the binding of Endurobol to PPARδ recruits the coactivator PGC-1α . This interaction plays a crucial role in the biochemical reactions involving Endurobol.

Cellular Effects

Endurobol has significant effects on various types of cells and cellular processes. It stimulates the mitochondrial function in various tissues, improving lipid metabolism and energy homeostasis . PPARδ receptors, which Endurobol activates, are expressed mainly in active metabolic tissues such as skeletal muscles, the heart, the liver, and neurons . Activation of these receptors increases fatty acid oxidation, saving glycogen stores . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Endurobol exerts its effects at the molecular level through its action as a PPARδ receptor agonist . The activation of the PPAR-delta pathway by Endurobol leads to an increase in endurance and acceleration of metabolism while lowering blood lipid levels . This mechanism involves binding interactions with biomolecules, enzyme activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Endurobol change over time. For instance, high doses of Endurobol given to mice dramatically improved their physical performance . Long-term administration of Endurobol was associated with the rapid development of cancer in several organs in both mice and rats .

Dosage Effects in Animal Models

The effects of Endurobol vary with different dosages in animal models. For instance, low doses of Endurobol prevented arterial damage in mice . An increase in dosage did not change the magnitude of this protective effect . At high doses, Endurobol was associated with an increased risk of some forms of tumors in rats and mice .

Metabolic Pathways

Endurobol is involved in several metabolic pathways. It shifts energy metabolism from glucose to fatty acids . This shift in metabolic pathways involves interactions with various enzymes and cofactors and can affect metabolic flux or metabolite levels.

准备方法

卡达琳是通过组合化学和基于结构的药物设计合成的。合成路线涉及噻唑环的形成和三氟甲基苯基的连接。反应条件通常包括使用二甲基甲酰胺(DMF)等溶剂和碳酸钾等催化剂。 工业生产方法侧重于通过控制反应条件和纯化技术来优化产率和纯度 .

化学反应分析

卡达琳会经历各种化学反应,包括:

氧化: 卡达琳可以被氧化形成亚砜和砜。常见的氧化试剂包括过氧化氢和间氯过氧苯甲酸。

还原: 还原反应可以使用硼氢化钠等试剂将亚砜转化回硫化物。

取代: 卡达琳可以进行亲核取代反应,其中三氟甲基可以在特定条件下被其他亲核试剂取代。这些反应形成的主要产物取决于所使用的试剂和条件

相似化合物的比较

卡达琳经常与其他PPARδ激动剂和选择性雄激素受体调节剂(SARMs)进行比较。类似的化合物包括:

奥司他汀 (MK-2866): 一种SARM,可促进肌肉生长并改善运动表现。

SR9009(Stenabolic): 一种Rev-ErbA激动剂,可增强耐力和脂肪代谢。

安达琳 (S4): 一种SARM,可增加肌肉质量和力量。卡达琳独特之处在于它能够激活PPARδ而不会与雄激素受体结合,这使其有别于SARMs .

属性

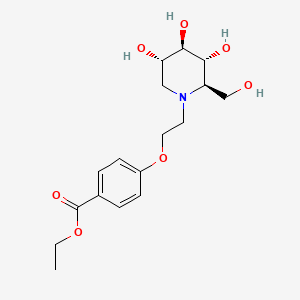

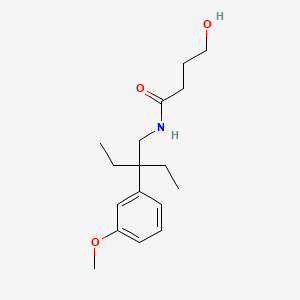

IUPAC Name |

2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3NO3S2/c1-12-9-16(7-8-17(12)28-10-19(26)27)29-11-18-13(2)25-20(30-18)14-3-5-15(6-4-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBLKRPLXZNVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041037 | |

| Record name | GW501516 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

This drug regulates fatty acid oxidation in several tissues, such as skeletal muscle and adipose tissue. Overexpression of PPARdelta using a transgenic murine model promotes an increase of muscle oxidative capability. It also plays a major role in the metabolic adaptations to western diet characterized by an excessive amount of saturated fat. | |

| Record name | Cardarine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05416 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

317318-70-0 | |

| Record name | GW 501516 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317318-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GW 501516 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317318700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cardarine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05416 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GW501516 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-501516 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I2HA1NU22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of GW501516?

A: GW501516 acts as a selective agonist of PPARδ, a nuclear receptor involved in regulating lipid and glucose metabolism. [, , , , , , , , , ]

Q2: How does GW501516 interact with PPARδ and what are the downstream consequences?

A: Upon binding to PPARδ, GW501516 induces a conformational change that promotes its heterodimerization with retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as PPAR response elements (PPREs) located in the promoter regions of target genes. [, , , , , ] This interaction modulates the transcription of genes involved in various cellular processes, including lipid metabolism, glucose homeostasis, inflammation, and cell proliferation. [, , , , , , , , , , , , , , , , , ]

Q3: What are the key downstream effects of PPARδ activation by GW501516 in skeletal muscle?

A3: GW501516-mediated PPARδ activation in skeletal muscle has been shown to:

- Enhance fatty acid oxidation through the upregulation of genes such as carnitine palmitoyltransferase 1b (CPT1b). [, ]

- Increase mitochondrial biogenesis and energy expenditure, potentially through the induction of PGC-1α and uncoupling proteins (UCPs). [, , , ]

- Promote a shift towards a more oxidative muscle fiber type, characterized by increased expression of myosin heavy chain I (MHC I). []

- Improve insulin sensitivity and glucose uptake. [, , , ]

Q4: How does GW501516 impact the liver in the context of metabolic disorders?

A4: Research suggests that GW501516:

- Decreases hepatic steatosis by reducing lipid accumulation and improving liver function in models of non-alcoholic fatty liver disease (NAFLD). [, ]

- Improves glucose metabolism by enhancing insulin sensitivity and reducing insulin resistance. [, , ]

- Modulates the expression of key enzymes involved in glucose and lipid metabolism, such as sterol regulatory element-binding protein 1c (SREBP-1c) and GLUT2. [, ]

Q5: Does GW501516 influence inflammation?

A5: GW501516 has demonstrated anti-inflammatory effects in various models:

- Reduction of inflammation in the liver of rats with NAFLD. []

- Amelioration of tubulointerstitial inflammation in a proteinuric kidney disease mouse model, potentially via the TAK1-NFκB pathway. []

- Inhibition of LPS-triggered glutamate release in BV-2 microglial cells, suggesting a potential role in modulating neuroinflammation. []

Q6: Is there any spectroscopic data available for GW501516?

A6: While the provided research papers do not delve into detailed spectroscopic characterization, such information might be found in chemical databases or patents related to the compound.

Q7: What is known about the stability and material compatibility of GW501516?

A7: The research papers primarily focus on the biological activity of GW501516, and detailed information on its material compatibility and stability under various conditions is limited.

Q8: Does GW501516 exhibit any catalytic properties?

A8: GW501516 is primarily recognized for its role as a ligand for PPARδ and does not appear to possess intrinsic catalytic properties based on the provided research.

Q9: How stable is GW501516 under different conditions?

A9: The provided research primarily focuses on the biological effects of GW501516, and specific data on its stability under various conditions is limited.

Q10: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of GW501516?

A10: The research papers do not provide details on specific formulation strategies for GW501516.

Q11: What are the SHE regulations surrounding GW501516?

A: While specific SHE regulations may vary between countries and regions, GW501516 is often subject to restrictions due to its potential for misuse in performance enhancement and concerns regarding its long-term safety profile. [, ]

Q12: What is known about the pharmacokinetics (PK) of GW501516?

A12: The research papers do not provide comprehensive information on the ADME properties of GW501516.

Q13: What in vitro models have been used to study the efficacy of GW501516?

A13: Various cell-based assays have been employed, including:

- Cultured human and rodent skeletal muscle cells to investigate its effects on glucose uptake, fatty acid oxidation, and gene expression. [, , , ]

- Human umbilical vein endothelial cells (HUVECs) to assess its impact on proliferation, apoptosis, and the expression of PAI-1. [, ]

- BV-2 microglial cells to study its role in modulating neuroinflammation and glutamate release. []

Q14: What animal models have been used to investigate the effects of GW501516?

A14: Research has utilized various animal models, including:

- Rodent models of diet-induced obesity (DIO), NAFLD, and type 2 diabetes to assess its metabolic effects. [, , , ]

- Mouse models of proteinuric kidney disease to investigate its impact on renal inflammation. []

- Rat models of corneal damage to assess its potential antifibrotic effects. []

Q15: Have there been any clinical trials conducted with GW501516?

A: While some clinical trials were initiated to evaluate GW501516 for the treatment of dyslipidemia, they were halted due to concerns regarding its long-term safety profile. [, , ]

Q16: Are there any known resistance mechanisms associated with GW501516?

A16: The provided research does not specifically address resistance mechanisms to GW501516.

Q17: What are the known toxicological concerns regarding GW501516?

A: Long-term animal studies raised concerns about the potential for GW501516 to promote tumor development and reduce lifespan, leading to the termination of its clinical development. [, ]

Q18: What drug delivery strategies have been explored for GW501516?

A18: The provided research papers do not focus on specific drug delivery strategies for this compound.

Q19: Are there any biomarkers associated with GW501516 efficacy or toxicity?

A19: The research papers do not explicitly identify specific biomarkers for GW501516 efficacy or toxicity.

Q20: What analytical methods have been used to characterize and quantify GW501516?

A20: Various analytical techniques are commonly employed for the characterization and quantification of GW501516, including:

- High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for detection and quantification in biological samples. []

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective analysis in various matrices. []

- Liquid chromatography-high resolution mass spectrometry (LC-HRMS) for confirmation of GW501516 identification in biological samples like hair. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[1-[[1-[[1-cyclohexyl-3-hydroxy-5-[[3-methyl-1-oxo-1-(tetrazol-2-ylmethylamino)pentan-2-yl]amino]-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1671207.png)

![(2S,3S)-N-[(3-amino-5,6-dimethylpyrazin-2-yl)methyl]-2-[[(3S,4S)-4-[[2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]acetyl]amino]-5-cyclohexyl-3-hydroxypentanoyl]amino]-3-methylpentanamide](/img/structure/B1671208.png)

![benzyl N-[6-[[(2S)-1-[[2-[[(2S,3S)-5-[[(2S,3S)-1-[(3-amino-5,6-dimethylpyrazin-2-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B1671209.png)